1-[(5-Bromofuran-2-yl)methyl]-1H-1,2,3-triazol-4-amine
Description
1-[(5-Bromofuran-2-yl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a bromofuran moiety at the 1-position and an amine group at the 4-position. The triazole ring’s ability to participate in hydrogen bonding and π-π interactions makes it a valuable scaffold for drug design, particularly in kinase inhibition and antimicrobial applications .
Properties
Molecular Formula |
C7H7BrN4O |
|---|---|
Molecular Weight |
243.06 g/mol |
IUPAC Name |
1-[(5-bromofuran-2-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C7H7BrN4O/c8-6-2-1-5(13-6)3-12-4-7(9)10-11-12/h1-2,4H,3,9H2 |
InChI Key |
SXEOMUFHUOWJKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Br)CN2C=C(N=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromofuran-2-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:
Bromination of Furan: The starting material, furan, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromofuran.
Formation of the Triazole Ring: The brominated furan is then reacted with sodium azide and a copper(I) catalyst in a Huisgen cycloaddition reaction to form the 1,2,3-triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Bromofuran-2-yl)methyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a non-brominated furan derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Non-brominated furan derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(5-Bromofuran-2-yl)methyl]-1H-1,2,3-triazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and nanomaterials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries for screening purposes.
Mechanism of Action
The mechanism of action of 1-[(5-Bromofuran-2-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated furan ring and triazole moiety can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The target compound’s structural uniqueness lies in its bromofuran substituent. Below is a comparison with related triazole derivatives:
Key Observations :
Biological Activity
1-[(5-Bromofuran-2-yl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that combines the structural features of triazoles and bromofuran. This unique structure imparts specific chemical and biological properties that are of interest in medicinal chemistry. This article explores the biological activities of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features:
- A triazole ring , a five-membered aromatic ring containing three nitrogen atoms.
- A brominated furan moiety , which enhances its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi. For instance, studies have shown that derivatives of triazoles can inhibit the growth of pathogens such as Fusarium species and Colletotrichum gloeosporioides .
| Microbial Strain | Activity | Reference |
|---|---|---|
| Fusarium Wilt (race 4) | Distinct inhibitory activity | |
| Colletotrichum gloeosporioides | Inhibitory activity |
Anti-inflammatory Activity
The anti-inflammatory potential of the compound has been highlighted in various studies. One notable study demonstrated that it suppressed the formation of edema in rats by 59.87%, outperforming the reference drug diclofenac, which showed only 15.13% suppression .
Mechanism of Action:
The anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and mediators, potentially involving the modulation of signaling pathways associated with inflammation.
Study on Acute Toxicity and Anti-inflammatory Effects
A study focused on the acute toxicity and anti-inflammatory effects of derivatives related to this compound showed promising results. The synthesized compounds were evaluated using formalin-induced edema in rats. The potassium salt derivative exhibited significant anti-inflammatory properties, indicating a strong correlation between chemical structure and pharmacological action .
Synthesis Methods
The synthesis of this compound typically involves:
- Bromination of Furan: Using bromine or N-bromosuccinimide (NBS) to yield 5-bromofuran.
- Formation of Triazole Ring: Reacting brominated furan with sodium azide in a Huisgen cycloaddition reaction to form the triazole structure.
- Purification: The final product is purified using standard organic chemistry techniques to ensure high yield and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
